1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound with a unique structure that includes a thiolane ring and a pyrazole ring
Preparation Methods
The synthesis of 1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common synthetic route starts with the preparation of the thiolane ring, followed by the introduction of the pyrazole ring and the aldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the thiolane ring is modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:
- 2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
- 3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the thiolane and pyrazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2-3-15(13,14)7-9)11-5-8(6-12)4-10-11/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXSLBZARXDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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